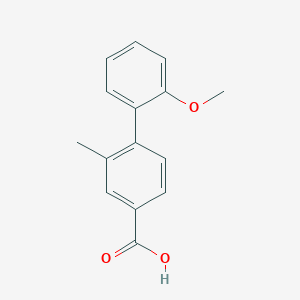

4-(2-甲氧基苯基)-3-甲基苯甲酸

概述

描述

The compound of interest, 4-(2-Methoxyphenyl)-3-methylbenzoic acid, is a derivative of benzoic acid with methoxy and methyl substituents on the phenyl ring. This structure is related to various compounds studied for their chemical and biological properties. For instance, methyl methoxybenzoates have been analyzed for their thermochemical properties , and various substituted methoxybenzoic acids have been evaluated as inhibitors in biochemical assays . Additionally, methoxybenzoyl-containing compounds have been identified as metabolites in pharmacological contexts , and methoxyphenyl derivatives have been synthesized for their potential anti-cancer properties .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as esterification, amidation, and substitution reactions. For example, a novel curcumin ester with a methoxyphenyl moiety was synthesized and characterized using spectroscopic techniques . Similarly, reactions of 4-methoxybenzoate with different substrates have been studied, indicating the specificity of enzymes for para-substituted benzoic acid derivatives . These studies provide insights into the synthetic routes that could be applied to the synthesis of 4-(2-Methoxyphenyl)-3-methylbenzoic acid.

Molecular Structure Analysis

The molecular structure and electronic properties of related compounds have been characterized using various spectroscopic methods and theoretical calculations. For instance, a curcumin congener with a methoxyphenyl group was analyzed using FT-IR, NMR, and mass spectrometry, complemented by density functional theory (DFT) calculations . Quantum chemical calculations have also been performed on similar molecules to determine their electronic properties, such as frontier orbitals and band gap energies .

Chemical Reactions Analysis

The reactivity of methoxyphenyl-containing compounds has been explored in various chemical reactions. For example, 4-methoxybenzoate derivatives have been shown to undergo O-demethylation and hydroxylation reactions . Additionally, substitution reactions of benzo[b]thiophen derivatives with a methoxy group have been investigated, revealing the regioselectivity of bromination, nitration, and other reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzoate derivatives have been studied through experimental and computational methods. The combustion and vaporization enthalpies of methyl methoxybenzoates were determined, providing information on their thermochemical behavior . The electronic density and noncovalent interactions within these molecules have also been analyzed, contributing to the understanding of their stability and reactivity .

科学研究应用

1. 溶解度研究

4-(2-甲氧基苯基)-3-甲基苯甲酸已被用于溶解度研究。Hart等人(2015年)研究了各种化合物在2-甲氧基乙醇中的溶解度,提供了有价值的数据,以了解类似化合物的溶解度行为(Hart et al., 2015)。

2. 生物活性化合物来源

Xu等人(2017年)的研究确定了来自海洋真菌的生物活性苯醚衍生物,与4-(2-甲氧基苯基)-3-甲基苯甲酸密切相关。这些化合物,包括甲氧基苯甲酸的衍生物,显示出显著的抗氧化活性(Xu et al., 2017)。

3. 胆碱酯酶抑制研究

Arfan等人(2018年)合成了源自4-甲氧基苯甲酸的化合物,用于胆碱酯酶抑制潜力。这些衍生物被评估其在治疗阿尔茨海默病等疾病中的潜力(Arfan et al., 2018)。

4. 抗肿瘤和抗氧化活性

Wilairat等人(2006年)从粗榧中分离出包括4-甲氧基苯甲酸衍生物在内的化合物。这些化合物被评估其抗肿瘤、抗增殖和抗氧化活性(Wilairat et al., 2006)。

5. 制药中间体的合成

Salman等人(2002年)报道了从2-羟基-4-甲基苯甲酸合成化合物,为制药中间体的生产提供了见解(Salman et al., 2002)。

6. 抗菌和抗真菌活性

Shao等人(2007年)从红树林真菌中分离出包括4-甲氧基苯甲酸衍生物在内的新化合物。这些化合物表现出显著的抗菌和抗真菌活性(Shao et al., 2007)。

7. 液晶应用

Amarnath和Palaniappan(2005年)探讨了苯甲酸及其衍生物,包括2-甲氧基苯甲酸,作为聚苯胺液晶应用中的掺杂剂(Amarnath & Palaniappan, 2005)。

安全和危害

属性

IUPAC Name |

4-(2-methoxyphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-9-11(15(16)17)7-8-12(10)13-5-3-4-6-14(13)18-2/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUPKIVDGOJXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620587 | |

| Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)-3-methylbenzoic acid | |

CAS RN |

473264-05-0 | |

| Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

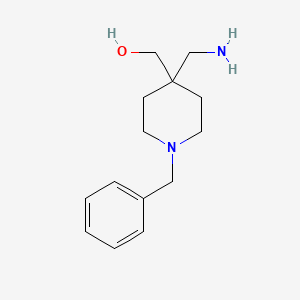

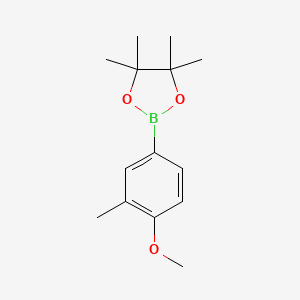

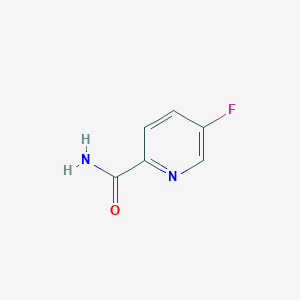

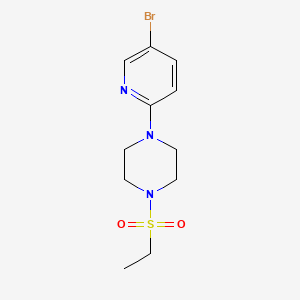

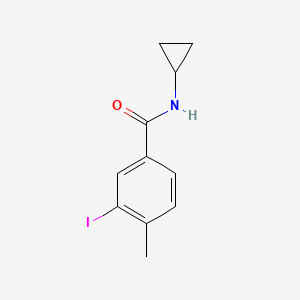

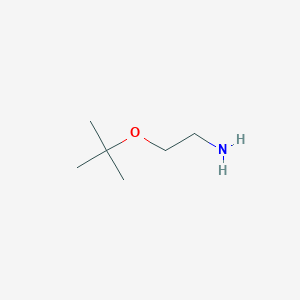

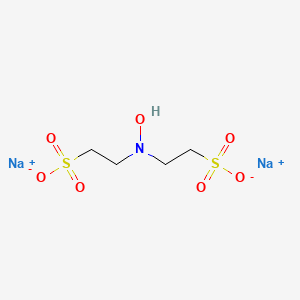

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1323441.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)